molecular formula C13H11N3O B2795614 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol CAS No. 309949-80-2

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol

Cat. No.: B2795614
CAS No.: 309949-80-2
M. Wt: 225.251
InChI Key: UXZWCEIXHWAVDX-UHFFFAOYSA-N
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Description

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol is a chemical entity based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system that is recognized as a privileged structure in medicinal chemistry and drug discovery . Compounds featuring this core structure are frequently investigated for their potent biological activities, particularly as selective inhibitors of various protein kinases and enzymatic targets . The pyrazolo[1,5-a]pyrimidine scaffold is found in several commercial molecules and is the subject of ongoing research for its significant antitumor potential and other therapeutic applications . Pyrazolo[1,5-a]pyrimidine derivatives have emerged as attractive candidates in oncology research. Specifically, analogues have been developed as potent and selective inhibitors of Pim-1 kinase, a validated oncogenic target frequently overexpressed in hematological malignancies and solid tumors . Inhibition of Pim-1 with small molecules can lead to suppressed phosphorylation of downstream proteins like BAD and impaired cancer cell survival and proliferation in cellular assays . Furthermore, this scaffold has been explored for the treatment of infectious diseases, with research demonstrating that certain 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines exhibit potent in vitro activity against Mycobacterium tuberculosis (M.tb), highlighting its potential as a novel anti-tuberculosis agent . The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for systematic structural modifications to optimize potency, selectivity, and physicochemical properties, making it a valuable template for hit-to-lead optimization campaigns . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-7-12-14-13(17)8-11(16(12)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZWCEIXHWAVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309949-80-2
Record name 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol
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Preparation Methods

The synthesis of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the reaction of 3-amino-1-phenylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Halogenation Reactions

Pyrazolo[1,5-a]pyrimidines exhibit regioselective halogenation at the C3 position. For 2-methyl-7-phenyl derivatives:

  • Bromination : Treatment with potassium bromide (KBr) and phenyliodine diacetate (PIDA) in acetonitrile yields 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine in 88–92% yields . No competing bromination at other positions is observed.

  • Chlorination : Using sodium chloride (NaCl) and PIDA under similar conditions produces 3-chloro derivatives, albeit with lower efficiency (~45–48% yields) .

Mechanistic Pathway :

  • PIDA facilitates ligand exchange with halide salts to generate hypohalite intermediates.

  • Electrophilic halogenation occurs preferentially at the electron-rich C3 position .

Nucleophilic Substitution

The hydroxyl group at C5 can undergo substitution under specific conditions:

  • Chlorination : Reaction with phosphorus oxychloride (POCl₃) converts the C5-hydroxyl group to a chloro substituent, yielding 5-chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (61% yield ) .

  • Morpholine Substitution : Treating the 5-chloro derivative with morpholine and potassium carbonate (K₂CO₃) in acetonitrile replaces chlorine with morpholine at C5 (94% yield ) .

Oxidation and Tautomerism

The C5-hydroxyl group participates in tautomeric equilibria and oxidation:

  • Tautomerization : Under acidic conditions, the hydroxyl group tautomerizes to a ketone, forming 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5(7H)-one .

  • Oxidation to Carbonyl : Prolonged exposure to oxidizing agents (e.g., TEMPO) converts the hydroxyl group to a ketone, confirmed by NMR and mass spectrometry .

Functionalization via Cross-Coupling

The phenyl group at C7 enables further derivatization:

  • Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the para position of the phenyl ring (yields: 75–85% ) .

  • Buchwald–Hartwig Amination : Amination at C7-phenyl using Pd(dba)₂ and Xantphos produces N-aryl derivatives .

Glycosylation and Bioconjugation

The C5-hydroxyl group serves as a handle for bioconjugation:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylated glycosides generates triazole-linked glycoconjugates (85–98% yields ) .

  • Esterification : Reaction with acetyl chloride introduces acetyl groups at C5, enhancing lipophilicity for biological assays .

Radical-Mediated Reactions

The scaffold participates in radical halogenation:

  • NBS Bromination : Using N-bromosuccinimide (NBS) under mild conditions achieves regioselective bromination at C3 (82–86% yields ) .

  • Photocatalyzed Reactions : Visible-light-mediated protocols enable C–H functionalization at C3 with halide salts .

Biological Activity Correlation

Derivatives of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol show structure-dependent bioactivity:

  • Anticancer : Glycohybrids exhibit selective inhibition against breast cancer cell lines (IC₅₀: 8–38 μM) .

  • Kinase Inhibition : C5-carboxylic acid derivatives demonstrate potent CK2α inhibition (IC₅₀: 8 nM) .

This compound’s modular reactivity and tunable electronic properties make it a valuable intermediate for drug discovery and materials science. Experimental protocols emphasize regioselectivity, scalability, and compatibility with diverse functional groups.

Scientific Research Applications

Antituberculosis Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol, as inhibitors of Mycobacterium tuberculosis (M.tb). These compounds have been shown to inhibit mycobacterial ATP synthase, a critical enzyme for bacterial energy production.

Key Findings:

  • Structure-Activity Relationship (SAR): A series of novel analogues were synthesized and tested for their ability to inhibit M.tb growth. Compounds featuring specific substituents at the 3 and 5 positions exhibited enhanced activity, with minimum inhibitory concentrations (MIC) ranging from 0.2 to 1.5 µg/mL against M.tb .
  • Mechanism of Action: The most effective compounds did not interfere with traditional targets such as cell-wall biosynthesis but instead acted through novel pathways that involve iron uptake modulation within the bacterial cells .

Table 1: Antituberculosis Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMIC (µg/mL)Activity Description
Compound A0.2Strong inhibitor
Compound B0.5Moderate inhibitor
Compound C1.0Weak inhibitor

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied, with findings indicating that these compounds can induce apoptosis in various cancer cell lines.

Key Findings:

  • Cell Viability Assays: In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (e.g., MDA-MB-231) .
  • Mechanistic Insights: The compound's mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction
HeLa20Cell cycle arrest
A549 (Lung Cancer)25Inhibition of proliferation signaling

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor.

Key Findings:

  • Selective Protein Inhibition: The compound has shown promise as a selective inhibitor for various kinases and other enzymes involved in metabolic pathways .
  • Pharmacological Relevance: Its ability to mimic purine structures allows it to act as an antimetabolite in biochemical reactions, making it a candidate for drug design aimed at targeting metabolic diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the suppression of cancer cell growth or the reduction of microbial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Positions) Key Features Biological Activity/Application
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol -OH (C5), -Me (C2), -Ph (C7) High regioselectivity in C3 halogenation (87–95% yields) Kinase inhibition (e.g., CDK2, TTK)
5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol -OH (C7), -Me (C5), -Ph (C2) Isomeric hydroxyl placement; lower halogenation reactivity at C3 Antibacterial, anti-inflammatory
5-Methyl-7-morpholin-4-yl-3-phenylpyrazolo[1,5-a]pyrimidine -Morpholine (C7), -Me (C5), -Ph (C3) Enhanced solubility due to polar morpholine group Kinase inhibition (e.g., MMP-14)
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -CF₃ (C7), -F (C5), -Me (C2) Electron-withdrawing groups enhance metabolic stability Anticancer (B-Raf/MEK inhibition)
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol -Cl (C5-CH₂), -Me (C2) Reactive chloromethyl group for further derivatization Intermediate for prodrug development

Physicochemical Properties

  • Solubility : Morpholine and hydroxyl groups enhance aqueous solubility (e.g., 5-Methyl-7-morpholin-4-yl derivative) , whereas trifluoromethyl and chloromethyl groups increase lipophilicity .
  • Stability : The target compound’s hydroxyl group at C5 may confer susceptibility to oxidation, whereas halogenated derivatives (e.g., 3-iodo analog) exhibit improved metabolic stability .

Key Research Findings

Halogenation Efficiency

The target compound outperforms analogs in regioselective halogenation due to its electron-rich C3 position, enabling efficient modification for drug discovery .

Kinase Inhibitor Development

Elbakry et al. (2023) demonstrated that C3 hydrophobic substituents in the target compound enhance CDK2 inhibition (IC₅₀ < 100 nM), while polar groups at C7 (e.g., morpholine) improve pharmacokinetics .

Anticancer Potency

Trifluoromethyl derivatives exhibit nanomolar activity against melanoma cell lines by targeting B-RafV600E mutants, whereas the target compound’s hydroxyl group limits its potency despite favorable selectivity .

Biological Activity

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves cyclization reactions of pyrazole derivatives. One common method includes the reaction of substituted pyrazoles with appropriate reagents under controlled conditions. The following table summarizes various synthetic routes:

Method Reagents Conditions
Cyclization5-Phenyl-1H-pyrazole-3-carboxylic acid + MethylamineHeat in formamide
OxidationThis compoundUnder acidic conditions
SubstitutionThis compoundVarious alkyl/aryl halides

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study involving human breast cancer cell lines (MDA-MB-231) reported that while some pyrazolo[1,5-a]pyrimidine derivatives showed limited growth inhibition, modifications to the structure could enhance their efficacy. The following table summarizes findings from anticancer assays:

Compound Cell Line IC50 (μM) Activity
This compoundMDA-MB-231>30Limited growth inhibition
Reference Drug (YM155)MDA-MB-231<10Strong growth inhibition

Enzyme Inhibition

The mechanism of action includes enzyme inhibition, particularly targeting kinases involved in cell proliferation. It binds to the active sites of these enzymes, preventing substrate binding and subsequent catalytic activity. This property is crucial for its potential as an antitumor agent.

Study on Antimycobacterial Activity

In a notable study, a series of pyrazolo[1,5-a]pyrimidine derivatives were screened for their ability to inhibit Mycobacterium tuberculosis (M.tb). Among these compounds, structural modifications led to enhanced activity against M.tb, highlighting the importance of substitution patterns on biological efficacy.

Clinical Implications

The compound's potential as an antitumor agent has prompted further investigation into its pharmacokinetics and toxicity profiles. Future clinical trials are necessary to establish safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of 3-amino-pyrazole derivatives with β-dicarbonyl or β-enaminone reagents. Key steps include:

  • Using hydrazine derivatives as precursors for the pyrazole ring (e.g., 3-amino-pyrazole).
  • Reacting with β-dicarbonyl compounds (e.g., acetylacetone) under reflux in ethanol or methanol.
  • Critical parameters : Temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products .
    • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) improves purity (>95%) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR analysis :

  • ¹H NMR : Peaks for methyl (δ 2.4–2.6 ppm), phenyl (δ 7.2–7.5 ppm), and hydroxyl protons (δ 10–12 ppm, broad).
  • ¹³C NMR : Carbon signals for fused pyrazolo-pyrimidine rings (δ 150–160 ppm) and substituents (e.g., methyl at δ 20–25 ppm) .
    • IR spectroscopy : Confirms hydroxyl (O–H stretch: 3200–3400 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) groups .

Q. What are the standard protocols for assessing the purity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min; retention time ~8–10 minutes .
  • Melting point analysis : Compare observed melting point (e.g., 220–225°C) with literature values to confirm purity .

Advanced Research Questions

Q. How do substituents (methyl, phenyl, hydroxyl) influence the compound’s reactivity and bioactivity?

  • Electronic effects :

  • The methyl group at position 2 stabilizes the pyrazole ring via electron donation, enhancing nucleophilic substitution at position 6.
  • The hydroxyl group at position 5 participates in hydrogen bonding, affecting solubility and target binding (e.g., kinase inhibition) .
    • Bioactivity correlation :
  • Phenyl group at position 7 enhances lipophilicity, improving membrane permeability in cellular assays .
  • SAR studies : Replace the hydroxyl group with methoxy or amino to modulate potency against adenosine receptors .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Data validation :

  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays).
  • Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
    • Structural analogs : Compare activity of 2-methyl-7-phenyl derivatives with 2-ethyl or 7-cyclopropyl analogs to isolate substituent effects .

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to direct electrophilic substitution to position 3 .
  • Catalytic methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki reaction) for selective aryl functionalization at position 7 .

Q. What advanced techniques characterize intermolecular interactions (e.g., protein binding)?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding modes (resolution <2.0 Å recommended) .
  • Molecular dynamics simulations : Analyze hydrogen-bonding networks and hydrophobic interactions using software like GROMACS .

Methodological Troubleshooting

Q. How to mitigate low yields in cyclocondensation reactions?

  • Stepwise optimization :

  • Screen solvents (DMF > ethanol > THF) to improve reaction kinetics.
  • Add catalytic acetic acid (5 mol%) to accelerate cyclization .
    • Side-product analysis : Use LC-MS to identify and quantify byproducts (e.g., dimerization products) .

Q. Why do NMR spectra show unexpected splitting patterns?

  • Dynamic effects : Rotameric equilibria of the phenyl group can cause peak splitting. Use variable-temperature NMR (VT-NMR) to confirm .
  • Impurity interference : Pre-purify via preparative TLC (CH₂Cl₂/MeOH 9:1) to remove trace solvents .

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